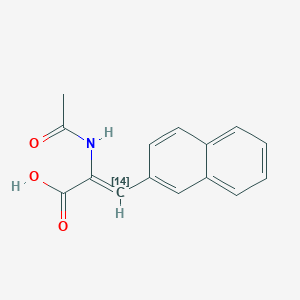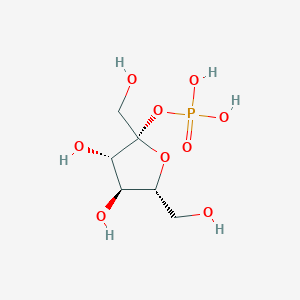
beta-D-Fructose 2-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Fructose 2-phosphate (BFP) is a sugar derivative that has been extensively studied for its potential applications in scientific research. This molecule is a phosphorylated derivative of fructose, which is a common sugar found in fruits and vegetables. BFP has been shown to have unique biochemical and physiological effects that make it an attractive tool for studying various cellular processes. In
Aplicaciones Científicas De Investigación
Enzyme Production and Industrial Applications
β-D-Fructose 2-phosphate plays a significant role in the production of inulinases by various microbes, which hydrolyze the β-(2,1)-D-fructoside links in inulin, releasing D-fructose. These enzymes find extensive applications in industrial fermentation processes for the production of high-fructose syrups, ethanol, acetone, butanol, and in the food industry due to inulin's status as a relatively cheap and abundant source. Additionally, the oligosaccharides derived from inulin have applications in the medical and dietary sectors (Vijayaraghavan et al., 2009).
Metabolic and Health Implications
The study of glucokinase regulatory protein (GCKR), which interacts with glucokinase in the presence of fructose-6-phosphate, has revealed critical insights into glucose metabolism and the risk of type 2 diabetes (T2D). Polymorphism in GCKR, particularly the rs780094 polymorphism, has been implicated in T2D risk and associated with increased fasting plasma glucose levels. This highlights the role of fructose and its phosphorylated derivatives in metabolic health and disease predisposition (Li et al., 2013).
Cancer Cell Metabolism
Fructose-2,6-bisphosphate plays a crucial role in regulating glycolysis in cancer cells, making enzymes involved in its metabolism, like 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase, potential targets for antineoplastic agents. This enzyme is vital for maintaining the intracellular concentration of fructose-2,6-bisphosphate, which controls glycolytic flux to lactate and the nonoxidative pentose shunt, particularly in transformed cells. Its role underscores the significance of fructose and its derivatives in cancer cell metabolism and as potential targets for therapy (Chesney, 2006).
Fructose Metabolism and Advanced Glycation End Products (AGEs)
Fructose and its metabolites contribute to the development of metabolic syndrome (MetS), nonalcoholic fatty liver disease, and type 2 diabetes. Fructose is metabolized by the liver, where it stimulates de novo lipogenesis (DNL) and fructose-derived advanced glycation end products (AGEs) through the Maillard reaction. This indicates the role of fructose and its phosphorylated forms in metabolic dysfunctions and chronic inflammatory diseases (Gugliucci, 2017).
Propiedades
Número CAS |
108102-98-3 |
|---|---|
Nombre del producto |
beta-D-Fructose 2-phosphate |
Fórmula molecular |
C6H13O9P |
Peso molecular |
260.14 g/mol |
Nombre IUPAC |
[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3-4(9)5(10)6(2-8,14-3)15-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6+/m1/s1 |
Clave InChI |
PMTUDJVZIGZBIX-ZXXMMSQZSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)O |
SMILES |
C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)O |
Descripción física |
Solid |
Sinónimos |
fructofuranose 2-phosphate fructose-2-phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



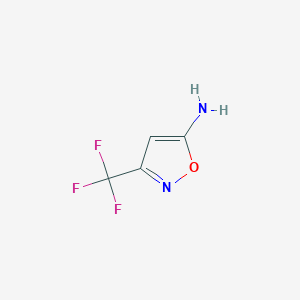
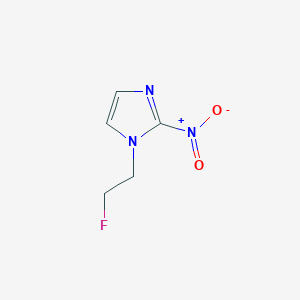
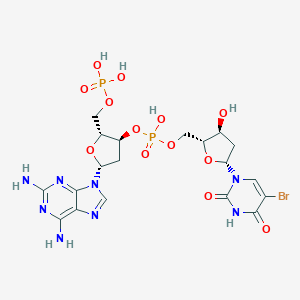
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)
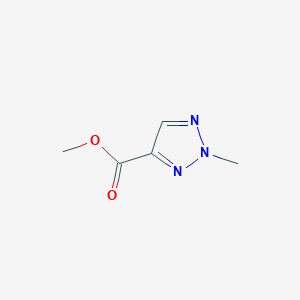
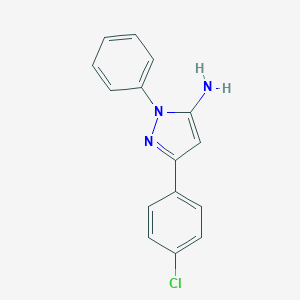
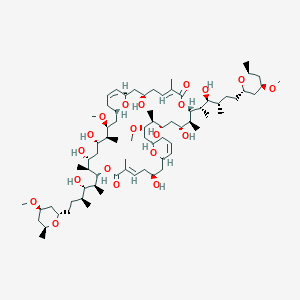
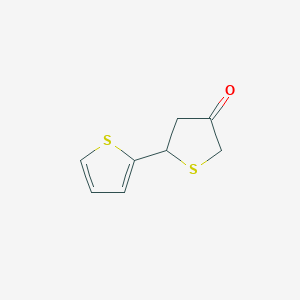
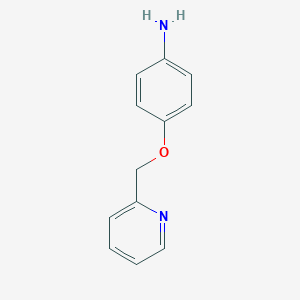
![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)
![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)
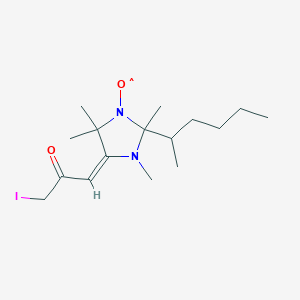
![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)
